Dibenzothiophene

Description

This compound has been reported in Rosa with data available.

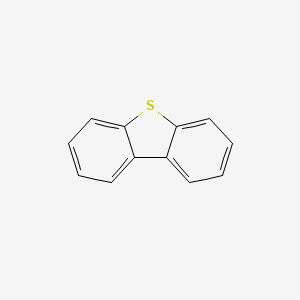

This compound is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) derivate consisting of 3 fused rings with keratolytic activity. This compound is a component of petroleum oils.

Propriétés

IUPAC Name |

dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZUPMFVPLQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047741 | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline] | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

332.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

132-65-0 | |

| Record name | Dibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3D4AJ1R48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (DBT) is a tricyclic heteroaromatic organic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring.[1][2] This colorless, crystalline solid is a significant component of crude oil and coal tar, and its removal is a key focus in the hydrodesulfurization (HDS) process in petroleum refining.[3][4] Beyond its role as a fossil fuel impurity, this compound and its derivatives are of growing interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This guide provides a detailed overview of the fundamental properties and structural characteristics of this compound, along with key experimental protocols for its analysis and synthesis.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

| Property | Value | References |

| Chemical Formula | C₁₂H₈S | [1][2] |

| Molecular Weight | 184.26 g/mol | [1] |

| Appearance | Colorless to white crystalline powder | [1] |

| Melting Point | 97-100 °C | [1][2] |

| Boiling Point | 332-333 °C | [1][2] |

| Density | 1.252 g/cm³ | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in benzene, ethanol, chloroform, and methanol. | [5] |

| Vapor Pressure | 0.000205 mmHg at 25 °C | [1] |

Molecular Structure of this compound

This compound possesses a planar, tricyclic structure with C₂ᵥ molecular symmetry. The molecule's rigidity and aromaticity are key to its chemical behavior.

| Structural Parameter | Value | Reference |

| Molecular Geometry | Planar | [1] |

| Symmetry Point Group | C₂ᵥ | [1] |

| C-C Bond Length (Benzene Rings) | ~1.39 Å | [1] |

| C-C Bond Length (Thiophene Ring) | ~1.43 Å | [1] |

| C-S Bond Length | ~1.74 Å | [1] |

| C-S-C Bond Angle | ~91.5° | [1] |

Experimental Protocols

This section details standardized methodologies for the determination of key physical properties and the spectroscopic characterization of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid this compound sample as an indicator of purity.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[6]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (97-100 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting).

-

The recorded range is the melting point of the sample. A narrow range (1-2 °C) is indicative of high purity.[6]

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the boiling point of liquid this compound (note: this is typically performed on derivatives or under reduced pressure for the parent compound due to its high boiling point).

Materials:

-

This compound sample

-

Small test tube or vial

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small amount of the this compound sample (1-2 mL) into the test tube along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the bulb is just above the surface of the liquid.

-

Gently heat the sample using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and a ring of refluxing condensate forms on the side of the test tube.

-

The temperature at which the vapor and liquid are in equilibrium (i.e., the refluxing ring is stable) is the boiling point.

Solubility Test

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, hexane, toluene)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into a series of test tubes.

-

Add 1 mL of a different solvent to each test tube.

-

Vortex each tube for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid has dissolved, the compound is soluble in that solvent under these conditions. If solid remains, it is considered insoluble or sparingly soluble. For a more quantitative analysis, a gravimetric method or UV-Vis spectrophotometry can be employed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Dissolve the this compound sample in the deuterated solvent in a small vial.[7]

-

Use a pipette to transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR on a 400 MHz instrument include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

-

Measure the absorbance of each dilution at a range of wavelengths (typically 200-400 nm for this compound).

-

Plot absorbance versus wavelength to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property.[9]

Key Reaction Pathways

The chemical reactivity of this compound is of significant interest, particularly its behavior in hydrodesulfurization and electrophilic substitution reactions.

Hydrodesulfurization (HDS) of this compound

The hydrodesulfurization of this compound is a critical industrial process for removing sulfur from fossil fuels. It primarily proceeds through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[4]

Caption: Hydrodesulfurization (HDS) pathways of this compound.

Electrophilic Aromatic Substitution: Bromination

This compound undergoes electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the sulfur atom and any existing substituents. The bromination of this compound is a representative example.

Caption: Electrophilic bromination of this compound.

Conclusion

This technical guide has provided a detailed overview of the core properties, molecular structure, and key experimental protocols for this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of these fundamental aspects is crucial for the effective utilization of this compound and its derivatives in various scientific and industrial applications.

References

- 1. This compound | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for this compound Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (DBT) is a tricyclic heterocyclic aromatic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring.[1] It is a significant organosulfur compound found in fossil fuels, such as crude oil and coal tar.[2][3] The presence of this compound and its alkylated derivatives in petroleum feedstocks presents a challenge for the refining industry due to the contribution of sulfur oxides to air pollution upon combustion.[2] Consequently, the study of its physical and chemical properties is crucial for developing efficient hydrodesulfurization (HDS) catalysts and processes.[4][5] Beyond its role in petroleum chemistry, the this compound scaffold is a key structural motif in various functional materials, including organic light-emitting diodes (OLEDs), and serves as a building block in medicinal chemistry.[3][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of its chemical behavior.

Physical Properties of this compound and its Derivatives

The physical properties of this compound and its common oxidized derivatives, this compound-5-oxide and this compound-5,5-dioxide, are summarized in the tables below. These data are essential for their identification, purification, and application in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈S | [1][7] |

| Molar Mass | 184.26 g/mol | [1][8] |

| Appearance | Colorless to white or yellow-green crystalline solid/powder | [1][2][8][9] |

| Melting Point | 97-100 °C | [1][10][11] |

| Boiling Point | 332-333 °C | [1][10][11] |

| Density | 1.252 g/cm³ | [1] |

| Vapor Pressure | 0.000205 mmHg | [8] |

| Water Solubility | 0.0015 g/L (insoluble) | [1][2] |

| log K_ow (Octanol/Water Partition Coefficient) | 4.38 | [8] |

| Henry's Law Constant | 3.4 x 10⁻⁵ atm·m³/mol | [8] |

Table 2: Physical Properties of this compound Oxides

| Property | This compound-5-oxide | This compound-5,5-dioxide | Reference(s) |

| Molecular Formula | C₁₂H₈OS | C₁₂H₈O₂S | [12][13] |

| Molar Mass | 200.26 g/mol | 216.26 g/mol | [12][13] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [14] |

| Melting Point | Not available | 231-233 °C | [14][15] |

| Boiling Point | Not available | 422.2 °C at 760 mmHg | [14][15] |

| Density | Not available | 1.396 g/cm³ | [14] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (in CDCl₃) | The aromatic region (typically 7.0-8.5 ppm) shows complex, overlapping multiplets due to second-order effects and long-range couplings. | [16][17] |

| ¹³C NMR | ||

| IR | Conforms to the expected spectrum for this structure. | [9][18] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 184. | [19][20] |

| UV-Vis | [7] |

Crystal and Molecular Structure

This compound possesses a planar tricyclic structure with C₂ᵥ molecular symmetry.[21] X-ray crystallographic studies have confirmed its orthorhombic crystal structure with the space group Pna2₁.[21] The carbon-sulfur bond length is approximately 1.74 Å, which is characteristic of aromatic C-S bonds in thiophenic systems.[21] The bond angles at the sulfur atom are close to 92°.[21]

The crystal structure of this compound-5,5-dioxide has also been determined, revealing a monoclinic system with the space group C2/c. The C-S bond length in the sulfone is also approximately 1.74 Å.

Chemical Properties and Reactivity

This compound is a thermally stable and heteroaromatic compound.[2] The sulfur atom imparts electron-rich character to the molecule, making it susceptible to electrophilic aromatic substitution reactions.[2][21]

Electrophilic Aromatic Substitution

Electrophilic attack on this compound preferentially occurs at the 2- and 8-positions, which are para to the sulfur atom.[21] This is due to the electron-donating nature of the sulfur heteroatom.[21] Common electrophilic substitution reactions include nitration and bromination.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) (this compound-5-oxide) and sulfone (this compound-5,5-dioxide) using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or chromium trioxide.[1] The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the molecule. Oxidation to the sulfone converts the electron-donating sulfur group into a strongly electron-withdrawing sulfonyl group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (4- and 6-positions).[1]

Reduction and Desulfurization

Reduction of this compound with strong reducing agents like lithium can lead to the cleavage of a carbon-sulfur bond.[1] In the context of petroleum refining, hydrodesulfurization (HDS) is a critical process for removing sulfur from this compound and its derivatives. This typically involves catalytic hydrogenation at high temperatures and pressures, leading to the formation of biphenyl (B1667301) or cyclohexylbenzene.[4][5] The reactivity of this compound derivatives in HDS is influenced by the position of alkyl substituents, with substitution at the 4- and 6-positions sterically hindering the interaction with the catalyst surface and thus decreasing the reaction rate.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and modification of this compound.

Synthesis of this compound from Biphenyl

This protocol is based on the reaction of biphenyl with sulfur in the presence of a Lewis acid catalyst.[8]

Materials:

-

Biphenyl

-

Sulfur powder

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for heating under reflux with a setup for trapping evolved hydrogen sulfide (B99878) (H₂S)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl and the inert solvent.

-

Carefully add anhydrous aluminum chloride to the stirred suspension.

-

Add sulfur powder portion-wise to the reaction mixture.

-

Heat the mixture to 120 °C and maintain it under reflux for 24 hours. The reaction will evolve H₂S, which should be trapped appropriately.

-

After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Oxidation of this compound to this compound-5,5-dioxide

This protocol describes the oxidation of this compound to its sulfone using m-chloroperbenzoic acid (mCPBA).[2]

Materials:

-

This compound

-

m-Chloroperbenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and standard glassware

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add mCPBA (approximately 1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound-5,5-dioxide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.[1]

Electrophilic Bromination of this compound

This protocol outlines the bromination of this compound using N-bromosuccinimide (NBS), a common and convenient brominating agent for aromatic compounds.[10]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH₃CN) or chloroform (B151607) (CHCl₃) as solvent

-

Water

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate

-

Magnetic stirrer and standard glassware

Procedure:

-

Dissolve this compound in acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 equivalent for monobromination) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to several hours, monitoring the reaction by TLC.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using hexane (B92381) as eluent) to obtain the brominated this compound derivatives.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key chemical transformations and workflows related to this compound.

Caption: Workflow for the synthesis of this compound from biphenyl and sulfur.

Caption: Regioselectivity of electrophilic substitution on this compound.

Caption: Oxidation pathway of this compound and its effect on electrophilic substitution.

Conclusion

This compound is a molecule of significant interest in both industrial and academic research. Its physical properties are well-characterized, and its chemical reactivity, particularly its electrophilic substitution and oxidation reactions, provides a versatile platform for the synthesis of more complex molecules. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers working with this compound and its derivatives, facilitating a deeper understanding of its chemistry and enabling the development of new applications in materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Oxidation of this compound by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Oxidation of this compound to this compound Sulfone Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 16. rsc.org [rsc.org]

- 17. New Horizons in Chemical Biology: A Novel Approach to Synthesize this compound S-Oxides | Tokyo University of Science [tus.ac.jp]

- 18. m.youtube.com [m.youtube.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Dibenzothiophene from Biphenyl and Sulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzothiophene from biphenyl (B1667301) and sulfur dichloride, a classic yet relevant transformation in heterocyclic chemistry. This compound and its derivatives are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their synthesis crucial for professionals in these fields. This document details the seminal experimental protocol, presents quantitative data in a structured format, and illustrates the underlying reaction mechanism.

Core Synthesis Reaction

The synthesis of this compound from biphenyl and sulfur dichloride is a notable example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type cyclization. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. The overall transformation involves the formation of two carbon-sulfur bonds and one sulfur-sulfur bond, followed by a cyclization and aromatization sequence to yield the stable this compound ring system.

Experimental Protocols

The foundational work on this synthesis was conducted by Gilman and Jacoby. While their original 1938 publication provides the basis for this reaction, this guide presents a generalized and accessible protocol based on their findings and subsequent understanding of Friedel-Crafts reactions.

Materials:

-

Biphenyl

-

Sulfur dichloride (SCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521) solution

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous carbon disulfide and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of biphenyl in anhydrous carbon disulfide is added to the stirred suspension. The mixture is then cooled in an ice bath. Sulfur dichloride is added dropwise from the dropping funnel to the cooled reaction mixture over a period of time, maintaining a low temperature.

-

Reaction Progression: After the addition of sulfur dichloride is complete, the reaction mixture is stirred at a low temperature for a specified duration, followed by a period of stirring at room temperature or gentle heating to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane (B109758) or ether).

-

Purification: The combined organic extracts are washed with water, a dilute sodium hydroxide solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from biphenyl and sulfur dichloride, based on typical Friedel-Crafts reaction conditions. It is important to note that the optimal conditions may vary depending on the scale of the reaction and the desired purity of the product.

| Parameter | Value/Range | Notes |

| Molar Ratio (Biphenyl:SCl₂:AlCl₃) | 1 : 1 : 2-2.5 | An excess of the Lewis acid is typically required. |

| Reaction Temperature | 0 °C to reflux | Initial addition is often carried out at low temperatures. |

| Reaction Time | 2 - 24 hours | Dependent on temperature and scale. |

| Solvent | Carbon disulfide (CS₂) | Other inert solvents like dichloromethane can also be used. |

| Yield | Moderate to Good | Yields can vary based on reaction conditions and purification. |

Reaction Mechanism and Visualization

The synthesis of this compound from biphenyl and sulfur dichloride proceeds through a Friedel-Crafts-type electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: Sulfur dichloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic sulfur species.

-

First Electrophilic Attack: The biphenyl molecule attacks the electrophilic sulfur species, leading to the formation of a sulfenyl chloride intermediate attached to one of the phenyl rings.

-

Second Electrophilic Attack (Intramolecular Cyclization): The newly formed sulfenyl chloride then undergoes an intramolecular electrophilic attack on the second phenyl ring of the biphenyl moiety.

-

Aromatization: The resulting intermediate loses a proton and a chloride ion to form the stable, aromatic this compound ring system.

Below are Graphviz diagrams illustrating the experimental workflow and the proposed reaction mechanism.

The Ubiquitous Fingerprint: A Technical Guide to the Natural Occurrence of Dibenzothiophene in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Dibenzothiophene (DBT) and its alkylated derivatives are significant polycyclic aromatic sulfur heterocycles (PASHs) naturally present in crude oil. Their unique chemical stability and distribution patterns provide invaluable insights into the geological history and chemical composition of petroleum reservoirs. This technical guide offers an in-depth exploration of the natural occurrence of this compound in crude oil, detailing its formation, the analytical methods for its quantification, and its significance as a geochemical marker.

The Genesis of this compound in Petroleum

This compound is not a direct biological product but is formed through complex geochemical processes during the transformation of organic matter into petroleum. The primary pathway for its formation is believed to be the thermal degradation of sulfur-containing organic precursors, such as thiophenolates, under the high temperatures and pressures of sedimentary basins.[1] Research has demonstrated that the thermal treatment of sodium thiophenolate yields DBT and related compounds, suggesting a plausible mechanism for its natural synthesis within the geosphere.[1]

The concentration and distribution of this compound and its derivatives in crude oil are influenced by several factors, including the type of organic matter in the source rock, the depositional environment (marine vs. lacustrine), the thermal maturity of the oil, and secondary processes such as biodegradation and thermochemical sulfate (B86663) reduction (TSR).[2][3] For instance, crude oils derived from marine carbonate source rocks tend to have higher concentrations of organic sulfur compounds, including dibenzothiophenes, compared to those from terrestrial or marine clastic source rocks.[3]

Quantitative Distribution of Dibenzothiophenes in Crude Oils

The concentration of this compound and its derivatives can vary significantly among different crude oils, reflecting their diverse origins and histories. The following table summarizes quantitative data from various studies, showcasing the range of concentrations observed in different petroleum basins.

| Crude Oil Basin/Source | Compound Family | Concentration Range | Reference |

| Niger Delta | Total Dibenzothiophenes (DBTs) | 36.3 - 460.1 µg/g oil | [4] |

| Niger Delta | Phenyldibenzothiophenes (PhDBTs) | 3.0 - 38.2 µg/g oil | [4] |

| Niger Delta | Benzonaphthothiophenes (BNTs) | 0.9 - 24.0 µg/g oil | [4] |

| Various | This compound (DBT) | 30.74 - 537.76 ng/g | [5] |

| Tazhong Area, Tarim Basin | This compound Series | High concentrations observed | [3] |

Geochemical Significance of this compound Distribution

The relative distribution of this compound and its alkylated isomers serves as a powerful tool for petroleum geochemists. Specific ratios of these compounds can be used to infer the thermal maturity of crude oil and the nature of its source rock. For example, the Methylthis compound Ratio (MDR), which is based on the relative abundance of different methylthis compound isomers, is a widely used maturity parameter.[6] Generally, with increasing thermal maturity, the more thermodynamically stable isomers are favored.

Furthermore, the ratio of this compound to phenanthrene (B1679779) (a non-sulfur-containing polycyclic aromatic hydrocarbon) can provide clues about the depositional environment and lithology of the source rock.[7]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound and its derivatives in the complex matrix of crude oil requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose.

Sample Preparation: Fractionation of Aromatic Compounds

Prior to GC-MS analysis, the crude oil sample must be fractionated to isolate the aromatic compounds from the aliphatic and polar components. A standard method for this is solid-phase extraction (SPE) using silica (B1680970) gel.

-

Column Preparation: A glass column is packed with activated silica gel.

-

Sample Loading: A known amount of the crude oil sample, dissolved in a non-polar solvent like n-hexane, is loaded onto the column.

-

Elution of Aliphatic Fraction: The aliphatic hydrocarbons are eluted from the column using a non-polar solvent such as n-hexane.

-

Elution of Aromatic Fraction: The aromatic compounds, including dibenzothiophenes, are then eluted with a solvent of higher polarity, typically a mixture of n-hexane and dichloromethane.[8]

-

Concentration: The collected aromatic fraction is concentrated to a specific volume before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated aromatic fraction is then analyzed by GC-MS to identify and quantify the this compound compounds.

-

Injection: A small volume (typically 1 µL) of the aromatic fraction is injected into the GC.

-

Gas Chromatographic Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A common column used for this analysis is a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.[9]

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 6°C/min) to ensure the elution of all target compounds.[10]

-

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target this compound compounds.[11][12]

-

Quantification: The concentration of each this compound isomer is determined by comparing its peak area in the chromatogram to that of a known concentration of an internal standard, often a deuterated analog of this compound (e.g., DBT-d8).[13][14]

Visualizing the Workflow and Logical Relationships

To further clarify the processes involved in the study of this compound in crude oil, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.

Conclusion

The natural occurrence of this compound in crude oil is a multifaceted topic with significant implications for geochemistry and petroleum science. Its presence and distribution provide a chemical fingerprint that can be used to unravel the complex history of a petroleum reservoir. The analytical techniques outlined in this guide provide a robust framework for the accurate quantification of these important compounds, enabling researchers to leverage their geochemical significance. For professionals in drug development, understanding the composition of crude oil, including the presence of heterocyclic compounds like this compound, is crucial for assessing potential feedstocks and understanding impurity profiles.

References

- 1. A Probable Origin of Dibenzothiophenes in Coals and Oils | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Qualitative and quantitative analysis of this compound, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Dibenzothiophene and its Alkylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of dibenzothiophene (DBT) and its alkylated derivatives. These sulfur-containing heterocyclic aromatic compounds are of significant interest in environmental science, geochemistry, and the petroleum industry due to their persistence and impact on fuel quality. This document details established experimental protocols, presents quantitative data for accurate identification, and visualizes key analytical and biochemical pathways.

Introduction to this compound and its Derivatives

This compound is a polycyclic aromatic sulfur heterocycle (PASH) consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. Alkylated derivatives of DBT, particularly those with methyl, ethyl, and propyl groups, are prevalent in crude oil and other fossil fuels. The presence and distribution of these compounds can provide valuable information about the origin, maturity, and thermal history of petroleum. Furthermore, their removal is a critical step in the production of clean fuels to prevent sulfur oxide emissions.

Analytical Techniques for Identification and Quantification

A variety of analytical techniques are employed for the separation, identification, and quantification of this compound and its alkylated derivatives. The choice of method depends on the sample matrix, the concentration of the analytes, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most powerful and widely used technique for the analysis of DBTs.[1] It offers high-resolution separation of complex mixtures and provides structural information for unambiguous identification.

2.1.1. Data Presentation: Mass Spectral Fragmentation Patterns

Electron ionization (EI) is the most common ionization technique used in GC-MS for the analysis of DBTs. The resulting mass spectra show characteristic fragmentation patterns that are crucial for isomer identification. The molecular ion (M+) is typically prominent, and fragmentation often involves the loss of methyl groups or hydrogen atoms.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |

| This compound (DBT) | 184 | 184 (100%), 139 (15%), 92 (10%)[2] |

| 1-Methylthis compound | 198 | 198 (100%), 183 (30%), 165 (15%)[3] |

| 4-Methylthis compound | 198 | 198 (100%), 183 (40%), 165 (20%) |

| 1,7-Dimethylthis compound | 212 | 212 (100%), 197 (50%), 182 (15%)[4] |

| 4,6-Dimethylthis compound | 212 | 212 (100%), 197 (60%), 182 (20%) |

| C2-Alkyldibenzothiophenes (Ethyl/Dimethyl) | 212 | 212 (M+), 197 (M-15, loss of CH3), 184 (M-28, loss of C2H4)[1] |

| C3-Alkyldibenzothiophenes | 226 | 226 (M+), 211 (M-15), 198 (M-28), 183 (M-43) |

2.1.2. Data Presentation: Kovats Retention Indices

Kovats retention indices (KI) are a standardized method for reporting gas chromatographic retention times, which aids in the identification of compounds by comparing experimental values with literature data. The retention index is dependent on the stationary phase of the GC column.

| Compound | Kovats Index (DB-1) | Kovats Index (DB-5) | Kovats Index (DB-17) |

| This compound | 2035 | 2055 | 2180 |

| 4-Methylthis compound | 2130 | 2152 | 2290 |

| 1-Methylthis compound | 2145 | 2168 | 2310 |

| 4,6-Dimethylthis compound | 2225 | 2250 | 2405 |

| 2,8-Dimethylthis compound | 2235 | 2260 | 2415 |

| 1,8-Dimethylthis compound | 2250 | 2275 | 2430 |

| C3-Alkyldibenzothiophenes | 2300-2400 | 2320-2420 | 2480-2580 |

Note: Kovats indices are approximate and can vary based on the specific GC conditions.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another valuable technique for the analysis of DBTs, particularly for monitoring the progress of desulfurization reactions where DBT is converted to more polar metabolites like 2-hydroxybiphenyl (2-HBP).[10][11]

2.2.1. Data Presentation: HPLC Retention Times

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) |

| This compound | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724):Water (80:20) | 1.0 | 280 | 5.7[10] |

| 2-Hydroxybiphenyl | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20) | 1.0 | 280 | 2.8[10] |

| This compound | ODS-3 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (90:10) | 1.0 | 231 | 6.23[11] |

| 4,6-Dimethylthis compound | ODS-3 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (90:10) | 1.0 | 231 | 10.24[11] |

| This compound Sulfone | ODS-3 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (90:10) | 1.0 | 231 | 3.31[11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results.

Sample Preparation from Crude Oil

A common method for extracting dibenzothiophenes from crude oil involves dilution followed by sonication.[2]

-

Weighing: Accurately weigh approximately 100 mg of the crude oil sample into a glass vial.

-

Dilution: Add 10 mL of a suitable organic solvent, such as hexane (B92381) or dichloromethane.

-

Extraction: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes to ensure complete dissolution and extraction of the analytes.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard, such as deuterated this compound (DBT-d8), to the extract.[12]

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.

For more selective extraction of sulfur-containing compounds, solid-phase extraction (SPE) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a typical GC-MS protocol for the analysis of dibenzothiophenes.[2][13][14]

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless inlet.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 300 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for monitoring the conversion of DBT to its hydroxylated metabolite.[10][11][15][16]

-

HPLC System: Shimadzu LC-20AD or equivalent with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., PerfectSil Target ODS-3, 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30 °C.

-

Detection: UV detection at 280 nm for DBT and 2-HBP, or 231 nm for a broader range of thiophenic compounds.

Visualization of Key Pathways and Workflows

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams were generated using the DOT language for Graphviz.

Experimental Workflow for DBT Analysis

The "4S" Biodesulfurization Pathway

The 4S pathway is a well-characterized microbial process for the specific removal of sulfur from DBT without degrading the carbon skeleton.[17][18][19][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. 1-Methylthis compound [webbook.nist.gov]

- 4. 1,7-Dimethylthis compound [webbook.nist.gov]

- 5. VCF Guide to use [vcf-online.nl]

- 6. chromtech.net.au [chromtech.net.au]

- 7. researchgate.net [researchgate.net]

- 8. lotusinstruments.com [lotusinstruments.com]

- 9. repositum.tuwien.at [repositum.tuwien.at]

- 10. A novel spectrophotometric method for simultaneous estimation of this compound and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Spectroscopic Analysis of Dibenzothiophene

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dibenzothiophene. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

Spectroscopic Data of this compound

This compound (C₁₂H₈S) is a polycyclic aromatic hydrocarbon containing a central thiophene (B33073) ring fused to two benzene (B151609) rings. Its rigid structure gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, the aromatic protons and carbons exhibit characteristic chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4, H-6 | ~8.16 | Multiplet | - |

| H-1, H-9 | ~7.85 | Multiplet | - |

| H-2, H-8 | ~7.45 | Multiplet | - |

| H-3, H-7 | ~7.45 | Multiplet | - |

Note: The aromatic region in the ¹H NMR spectrum of this compound is complex due to significant signal overlap and second-order effects. The assignments are based on typical aromatic proton chemical shifts and may vary slightly depending on the solvent and instrument frequency.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbons | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-4a, C-5a | ~139.5 |

| C-9a, C-9b | ~135.5 |

| C-4, C-6 | ~126.8 |

| C-2, C-8 | ~124.5 |

| C-3, C-7 | ~122.9 |

| C-1, C-9 | ~121.5 |

Note: Quaternary carbon signals (C-4a, C-5a, C-9a, C-9b) are typically weaker in proton-decoupled ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~750 | C-H Out-of-plane bend | Aromatic (ortho-disubstituted) |

| ~725 | C-S Stretch | Thiophene-like ring |

Note: The exact peak positions can vary slightly. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Ion | Relative Intensity |

| 184 | [M]⁺ | 100% (Base Peak) |

| 139 | [M - HCS]⁺ | Moderate |

| 92 | [M/2]²⁺ | Moderate |

Note: The molecular ion peak ([M]⁺) at m/z 184 is the most abundant ion (base peak), which is characteristic of stable aromatic compounds.[6][8]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). The instrument consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.[9][10]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to achieve maximum homogeneity across the sample.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The instrument irradiates the sample with a range of radio frequencies and detects the emitted energy as the excited nuclei relax.[11]

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum (intensity vs. frequency) using a Fourier Transform (FT).[9] The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy (FT-IR with ATR) Protocol

-

Sample Preparation: Place a small, powdered amount of the solid this compound sample directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.[12] No extensive sample preparation like making KBr pellets is typically required for ATR.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory. The instrument consists of an IR source, an interferometer, the sample compartment (with the ATR crystal), and a detector.[13]

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

-

Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. An IR beam is passed through the crystal, where it undergoes total internal reflection. The beam penetrates slightly into the sample at each reflection point, and the sample absorbs energy at specific frequencies.[14]

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Preparation: For a volatile solid like this compound, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe. Alternatively, the sample can be dissolved in a volatile organic solvent.[15][16]

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source and a mass analyzer (e.g., a quadrupole or time-of-flight).[17] The system is kept under a high vacuum.

-

Data Acquisition:

-

Ionization: The sample is introduced into the ion source and vaporized. A high-energy beam of electrons (typically 70 eV) bombards the gaseous molecules, knocking off an electron to form a radical cation (the molecular ion, [M]⁺).[16]

-

Fragmentation: The high energy of EI often causes the molecular ion to fragment into smaller, charged ions.

-

Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic identification of an organic compound.

References

- 1. This compound(132-65-0) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound(132-65-0) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(132-65-0) IR Spectrum [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

Navigating the Safety Landscape of Dibenzothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of dibenzothiophene. The information presented herein is intended to support risk assessment and the implementation of safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon containing a thiophene (B33073) ring fused to two benzene (B151609) rings. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 132-65-0 | [1] |

| Molecular Formula | C₁₂H₈S | [2] |

| Molecular Weight | 184.26 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 97-100 °C | [2] |

| Boiling Point | 332-333 °C | [2] |

| Flash Point | 170 °C (338 °F) | [4] |

| Autoignition Temperature | 450 °C (842 °F) | [4] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [2] |

| Vapor Pressure | Negligible at room temperature | [3] |

Toxicological Data

The toxicological profile of this compound is crucial for assessing potential health risks upon exposure. The following tables summarize available quantitative data from various studies.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | >2200 mg/kg | Not Classified | [2] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | Not Classified | [2] |

| LC₅₀ | Rat | Inhalation (4h) | >5.3 mg/L (dust aerosol) | Not Classified | [2] |

Skin and Eye Irritation

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | No irritation observed (P.I.I. = 0.0) | Not an irritant | [5] |

| Eye Irritation | Rabbit | Minimal conjunctival irritation, resolved within 48 hours | Minimally irritating | [6] |

Mutagenicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | [2] |

| In vitro Mammalian Cell Gene Mutation Assay (OECD 476) | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [2] |

Ecotoxicity

| Endpoint | Species | Duration | Value | Reference |

| EC₅₀ (Immobilization) | Daphnia magna | 48 hours | 4.9 mg/L | [7] |

| ErC₅₀ (Growth Inhibition) | Pseudokirchneriella subcapitata | 72 hours | >100 mg/L | [8] |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (as per OECD Guideline 420)[9][10]

-

Principle: This method is designed to determine the acute oral toxicity of a substance by administering a single high dose to a small number of animals. It avoids using mortality as an endpoint where possible, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are fasted prior to dosing.

-

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose.

-

The test substance is administered as a single oral dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).

Acute Dermal Toxicity (as per OECD Guideline 402)[11][12]

-

Principle: This guideline describes a procedure for assessing the acute toxicity of a substance applied to the skin.

-

Test Animals: Healthy young adult albino rabbits or rats with intact skin are used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

The skin is examined for local reactions (erythema and edema) at specified intervals.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD₅₀ is determined, and the substance is classified for acute dermal toxicity.

Acute Inhalation Toxicity (as per OECD Guideline 403)[13][14]

-

Principle: This method is used to assess the toxicity of a substance following a single, short-term inhalation exposure.

-

Test Animals: Young adult rats are the preferred species.

-

Procedure:

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a standard duration, typically 4 hours.

-

Multiple concentration groups are used to determine a concentration-response relationship.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-exposure.

-

A gross necropsy is performed on all animals.

-

-

Data Analysis: The median lethal concentration (LC₅₀) is calculated, and the substance is classified for acute inhalation toxicity.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)[1][15]

-

Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the skin.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the solid test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the primary irritation index (P.I.I.) and classify the substance's irritation potential. A P.I.I. of 0.0 indicates no irritation.[5]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)[16][17]

-

Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is scored according to a standardized scale.

-

-

Data Analysis: The scores for each observation point are used to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)[18][19]

-

Principle: This in vitro assay is used to detect gene mutations induced by chemical substances. It utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which may be frameshift or base-pair substitutions.

-

Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.

-

Procedure:

-

The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Bacteria are exposed to the test substance at various concentrations.

-

The bacteria are then plated on a minimal medium agar (B569324) that lacks the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Hazard Identification and Classification

Based on the available data, this compound is classified according to the Globally Harmonised System (GHS) as follows:

-

Acute Toxicity (Oral, Dermal, Inhalation): Not classified.[2]

-

Skin Corrosion/Irritation: Not classified.[5]

-

Serious Eye Damage/Eye Irritation: May cause slight eye irritation.[6]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: Not classified.[2]

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: Not applicable (solid).

-

Hazardous to the Aquatic Environment (Acute): Category 2.[7]

-

Hazardous to the Aquatic Environment (Chronic): Category 2.[7]

Handling and Safety Precautions

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-